

Scale-up synthesis of "1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid"

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Compound of Interest

Compound Name: 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid

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An Application Note on the Scale-up Synthesis of **1-(4-Chloro-benzyl)-azetidine-3-carboxylic Acid**

Introduction

Azetidine-3-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, frequently incorporated into pharmaceutical agents to impart conformational rigidity or serve as linking fragments.[1][2] The title compound, **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**, is a valuable intermediate for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the scale-up synthesis of this compound via reductive amination, a robust and scalable method. The procedure involves the reaction of azetidine-3-carboxylic acid with 4-chlorobenzaldehyde in the presence of a reducing agent.

Synthetic Pathway

The selected synthetic route is a one-pot reductive amination. This method is advantageous for scale-up due to its operational simplicity and the use of readily available reagents.[3] Initially, 4-chlorobenzaldehyde and azetidine-3-carboxylic acid react to form a Schiff base (iminium ion) intermediate in situ. This intermediate is then reduced by sodium triacetoxyborohydride to yield the final N-benzylated product.

Quantitative Data Summary

The following table summarizes the key parameters for a representative laboratory-scale synthesis yielding approximately 100 grams of the target compound.

Parameter	Value	Unit	Notes
Reactants			
Azetidine-3-carboxylic acid	50.0	g	Limiting Reagent
4-Chlorobenzaldehyde	76.5	g	1.1 equivalents
Sodium Triacetoxyborohydride	124.5	g	1.2 equivalents
Dichloromethane (DCM)	1.5	L	Reaction Solvent
Reaction Conditions			
Temperature	20-25	°C	Room Temperature
Reaction Time	12	hours	Monitored by LC-MS
Results			
Theoretical Yield	111.6	g	After purification
Actual Yield	97.1	g	
Molar Yield	87	%	
Purity (by HPLC)	>98	%	

Experimental Protocol

Materials and Equipment:

- 5 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

- Azetidine-3-carboxylic acid (CAS: 36476-77-6)
- 4-Chlorobenzaldehyde (CAS: 104-88-1)
- Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (CAS: 56553-60-7)
- Dichloromethane (DCM), ACS grade
- Methanol, ACS grade
- Hydrochloric acid (1 M aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Sodium sulfate (anhydrous)
- Standard laboratory glassware and filtration equipment
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a 5 L three-neck round-bottom flask under a nitrogen atmosphere, add azetidine-3-carboxylic acid (50.0 g, 0.495 mol) and dichloromethane (1.5 L). Stir the resulting suspension at room temperature (20-25 °C).
- **Aldehyde Addition:** Add 4-chlorobenzaldehyde (76.5 g, 0.544 mol, 1.1 eq) to the suspension. Stir the mixture for 20 minutes.
- **Reductant Addition:** Carefully add sodium triacetoxyborohydride (124.5 g, 0.588 mol, 1.2 eq) portion-wise over 30-45 minutes. A slight exotherm may be observed; maintain the internal temperature below 30 °C.
- **Reaction:** Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
- **Workup - Quenching:** Slowly and carefully quench the reaction by adding 1 M aqueous HCl (500 mL) while stirring. Continue stirring for 15 minutes.

- **Workup - Phase Separation:** Transfer the mixture to a separatory funnel. The desired product will be in the aqueous layer as the hydrochloride salt. Separate the layers and extract the organic layer with 1 M HCl (2 x 100 mL).
- **Workup - pH Adjustment:** Combine all aqueous layers and cool the solution in an ice bath. Adjust the pH to ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. A white precipitate will form.
- **Isolation:** Stir the suspension in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 200 mL).
- **Drying:** Dry the solid product under vacuum at 40-50 °C to a constant weight to afford **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid** as a white to off-white solid.

Characterization

- **Molecular Formula:** C₁₁H₁₂ClNO₂[4]
- **Molecular Weight:** 225.67 g/mol [4]
- **¹H NMR** (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 7.40 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 3.65 (s, 2H), 3.50 (t, J=8.0 Hz, 2H), 3.30 (t, J=8.0 Hz, 2H), 3.20 (m, 1H).
- **Mass Spectrometry (ESI+):** m/z = 226.06 [M+H]⁺.

Visual Workflow

Caption: A flowchart illustrating the scale-up synthesis process.

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